2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the quinolinone-acetamide class, characterized by a 1,2-dihydroquinolin-2-one core substituted at position 3 with a [(3,4-dimethoxyphenyl)amino]methyl group and at position 1 with an N-(4-ethylphenyl)acetamide moiety. The 3,4-dimethoxyphenyl substituent may contribute to π-π stacking interactions in biological targets, while the 4-ethylphenyl acetamide group introduces steric bulk, affecting binding specificity .
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-5-20-7-10-23(11-8-20)31-28(33)18-32-25-14-19(2)6-9-21(25)15-22(29(32)34)17-30-24-12-13-26(35-3)27(16-24)36-4/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSPJPHBVDDLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethoxyphenyl and ethylphenyl groups. Common reagents used in these reactions include aniline derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to E894-1043 exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation and survival, particularly through the modulation of signaling molecules associated with tumor growth.
- Case Studies : In vitro studies have shown that derivatives of quinoline compounds can induce apoptosis in various cancer cell lines, suggesting that E894-1043 could be further explored as a lead compound in anticancer drug development .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of E894-1043:
- Spectrum of Activity : Preliminary studies have indicated that similar quinoline derivatives possess broad-spectrum antibacterial and antifungal activity. This could position E894-1043 as a potential candidate for developing new antimicrobial agents .
Neurological Applications
Compounds with similar structures have been investigated for their neuroprotective effects:
- Potential Use in Neurodegenerative Diseases : There is ongoing research into the use of quinoline derivatives in treating conditions like Alzheimer's disease by inhibiting gamma-secretase activity . This suggests that E894-1043 may also have applications in neuropharmacology.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-(3,4-Diaminophenoxy)-2-methylphenyl)acetamide (Compound 5, )
- Structural Differences: Lacks the quinolinone core and 3,4-dimethoxyphenyl group. Instead, it features a phenoxy-linked diaminophenyl acetamide.
- Synthesis : Prepared via sodium dithionite reduction of nitro precursors, a milder method compared to the multi-step coupling required for the target compound .
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (Compound 9b, )
- Structural Similarities: Shares the quinolin-4-one core and acetamide group but substitutes 6-methoxy and 3,5-dimethylphenyl groups.
- Physicochemical Properties: Property Target Compound Compound 9b Molecular Weight (g/mol) ~467 (estimated) 337.6 LogP (estimated) ~3.5 (higher due to ethyl) ~2.8 (methoxy enhances polarity) NMR δ (1H, DMSO-d6) N/A 10.35 (s, NH), 7.92 (d, quinolinone H)
- Synthetic Route: Both use potassium carbonate-mediated nucleophilic substitution, but the target compound requires additional steps for the 3,4-dimethoxyphenylaminomethyl group .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structural Differences: Replaces the quinolinone with a pyrazolone ring and incorporates dichlorophenyl instead of dimethoxyphenyl.
- Crystallography: Exhibits three conformers in the asymmetric unit with dihedral angles between aryl rings ranging from 54.8° to 77.5°, suggesting greater conformational flexibility than the rigid quinolinone core .
- Hydrogen Bonding : Forms R₂²(10) dimers via N–H⋯O interactions, a feature likely shared by the target compound due to its acetamide group .
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile ()
- Functional Contrast: The nitro and cyano groups confer strong electron-withdrawing properties, unlike the electron-rich dimethoxy and ethyl groups in the target compound.
- Computational Relevance : Quantum chemical methods (e.g., DFT) used here could predict the target compound’s dipole moment and charge distribution, critical for solubility and target binding .
Table 2: Spectroscopic and Physical Properties
Biological Activity
The compound 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is a derivative of quinoline and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O3, with a molar mass of approximately 393.48 g/mol. Its structure features a quinoline core substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The MTT assay demonstrated significant cytotoxic effects with IC50 values indicating potent activity at low concentrations. For instance, the IC50 against MCF-7 cells was reported at approximately 25 µg/mL, while for HCT116 cells, it was around 50 µg/mL .
- Mechanisms of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation. It has been shown to modulate key signaling pathways involved in cancer progression, including the PI3K/Akt pathway and MAPK signaling .
- Case Studies : In a comparative study involving known chemotherapeutics like doxorubicin, the compound exhibited comparable or superior efficacy against specific cancer types, suggesting its potential as an alternative or complementary treatment option .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored:
- In Vitro Testing : The compound demonstrated significant antimicrobial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods .
- Mechanism of Action : The antimicrobial effects are hypothesized to result from disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
